molecular formula C10H12BrNO2S B8259988 5-Bromo-2-(ethylsulfonyl)isoindoline

5-Bromo-2-(ethylsulfonyl)isoindoline

Cat. No.: B8259988
M. Wt: 290.18 g/mol
InChI Key: OQHPQZXLTPQSHG-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylsulfonyl)isoindoline is a brominated isoindoline derivative characterized by a bromine substituent at the 5-position and an ethylsulfonyl group at the 2-position of the isoindoline scaffold.

Properties

IUPAC Name

5-bromo-2-ethylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-2-15(13,14)12-6-8-3-4-10(11)5-9(8)7-12/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPQZXLTPQSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylsulfonyl)isoindoline typically involves the bromination of isoindoline derivatives followed by the introduction of the ethylsulfonyl group. One common method includes the reaction of 5-bromoisoindoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding 5-Bromo-2-(ethylsulfonyl)isoindoline in good yields .

Industrial Production Methods: Industrial production of 5-Bromo-2-(ethylsulfonyl)isoindoline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(ethylsulfonyl)isoindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoisoindoline derivative, while oxidation of the ethylsulfonyl group could produce a sulfone derivative .

Scientific Research Applications

5-Bromo-2-(ethylsulfonyl)isoindoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylsulfonyl)isoindoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ethylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets, potentially modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include brominated isoindoline derivatives with variations in substituents (e.g., cyclopropyl, methyl, or aryl groups) and oxidation states (e.g., ketones or sulfonamides). The table below summarizes critical differences:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference CAS/ID
5-Bromo-2-(ethylsulfonyl)isoindoline 5-Br, 2-EtSO₂ Not explicitly provided Hypothesized: Medicinal chemistry N/A
5-Bromo-2-cyclopropylisoindolin-1-one 5-Br, 2-cyclopropyl, 1-ketone ~252.1 Synthetic intermediate 864866-56-8
5-Bromo-2-methylisoindolin-1-one 5-Br, 2-CH₃, 1-ketone ~214.0 High structural similarity (1.00) 153171-22-3
4-Bromo-2-methylisoindolin-1-one 4-Br, 2-CH₃, 1-ketone ~214.0 Similarity score: 0.93 868066-91-5
5-Bromo-3-ethoxymethyleneindolin-2-one 5-Br, 3-CHOEt ~280.1 E/Z isomerism challenges N/A

Key Observations :

  • Substituent Position : Bromine at the 5-position (vs. 4- or 6-position) may enhance steric and electronic effects, influencing binding to biological targets like serotonin receptors (5-HT6R) .
  • Functional Groups : Ethylsulfonyl groups (electron-withdrawing) contrast with methyl or cyclopropyl groups (electron-neutral/donating), affecting solubility and metabolic stability .

Pharmacological and Functional Comparisons

  • 5-HT6R Antagonists : Analogs like 5-Bromo-2-{[3-(piperazin-1-yl)phenyl]sulfonyl}isoindoline (3h) demonstrate potent 5-HT6 receptor antagonism (IC₅₀ < 100 nM), suggesting bromine and sulfonamide groups synergize for CNS targeting .
  • Agrochemical Potential: Ethylsulfonyl groups in pyrazolo-pyrimidine derivatives () are used in pesticides, hinting at dual applications for 5-Bromo-2-(ethylsulfonyl)isoindoline in medicinal and agrochemical fields .

Stability and Reactivity

  • Oxidative Stability : Sulfone groups are generally more stable under oxidative conditions than sulfides or sulfoxides, favoring long-term storage .

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